

2-Bromo-6-(1,1-difluoroethyl)pyridine IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-6-(1,1-difluoroethyl)pyridine

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An In-Depth Technical Guide to **2-Bromo-6-(1,1-difluoroethyl)pyridine**: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-(1,1-difluoroethyl)pyridine**, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the compound's structural features, physicochemical properties, and strategic importance in medicinal chemistry. We present a detailed, field-proven synthetic protocol, explore its versatile reactivity for library generation, and outline standard analytical characterization techniques. The guide emphasizes the scientific rationale behind methodological choices, grounded in established chemical principles. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. The confluence of a reactive bromo-handle for cross-coupling, a metabolically robust difluoroethyl group, and the privileged pyridine scaffold makes this molecule a valuable intermediate for constructing novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of approved pharmaceuticals and natural products.[1][2] Its nitrogen heteroatom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility.[3]

The strategic incorporation of fluorine into drug candidates has become a dominant theme in modern drug design. The unique properties of the C-F bond can profoundly influence a molecule's biological profile. Specifically, geminal difluoroalkyl groups, such as the 1,1-difluoroethyl moiety, are of high interest. This group is often employed as a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding while enhancing metabolic stability by blocking oxidative pathways.[1]

2-Bromo-6-(1,1-difluoroethyl)pyridine represents a highly strategic convergence of these design principles. It offers:

- **A Privileged Core:** The pyridine nucleus provides a well-validated structural motif for interacting with biological targets.
- **A Bio-Relevant Fluorine Moiety:** The 1,1-difluoroethyl group enhances metabolic stability and modulates lipophilicity and binding interactions.
- **A Versatile Synthetic Handle:** The bromine atom at the 2-position serves as an exceptional leaving group for a wide array of metal-catalyzed cross-coupling reactions, enabling rapid and efficient diversification of the core structure.[4]

This guide serves to equip researchers with the technical knowledge to effectively utilize this potent building block in discovery campaigns.

Physicochemical and Structural Properties

The fundamental properties of **2-Bromo-6-(1,1-difluoroethyl)pyridine** are summarized below. The molecule's structure is characterized by an electron-deficient pyridine ring, further influenced by the inductive effects of the bromine and difluoroethyl substituents. This electronic nature is critical to its reactivity profile, particularly for nucleophilic aromatic substitution and cross-coupling reactions.

Property	Value	Source(s)
IUPAC Name	2-bromo-6-(1,1-difluoroethyl)pyridine	[5]
CAS Number	1211535-69-1	[6][7]
Molecular Formula	C ₇ H ₆ BrF ₂ N	[5][6]
Molecular Weight	222.03 g/mol	[6]
Predicted Boiling Point	209.6 ± 35.0 °C	[6]
Predicted Density	1.548 ± 0.06 g/cm ³	[6]
Appearance	Colorless to light yellow liquid or solid	

Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-6-(1,1-difluoroethyl)pyridine** can be efficiently achieved from commercially available 2-bromo-6-acetylpyridine. The key transformation is the conversion of the ketone functional group to the geminal difluoride. A reliable method for this is deoxofluorination using diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues.

Causality of Reagent Selection:

- **Starting Material:** 2-Bromo-6-acetylpyridine is chosen for its commercial availability and the presence of the required carbon skeleton and bromine handle.
- **Fluorinating Agent:** DAST is a widely used reagent for converting carbonyls to gem-difluoro compounds. It operates under relatively mild conditions, which is crucial to prevent side reactions on the sensitive bromopyridine ring. The mechanism involves the formation of a fluoro-oxosulfonium intermediate, followed by nucleophilic attack of fluoride and elimination of sulfur dioxide.

Experimental Protocol: Synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine

Materials:

- 2-Bromo-6-acetylpyridine
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (HPLC grade)

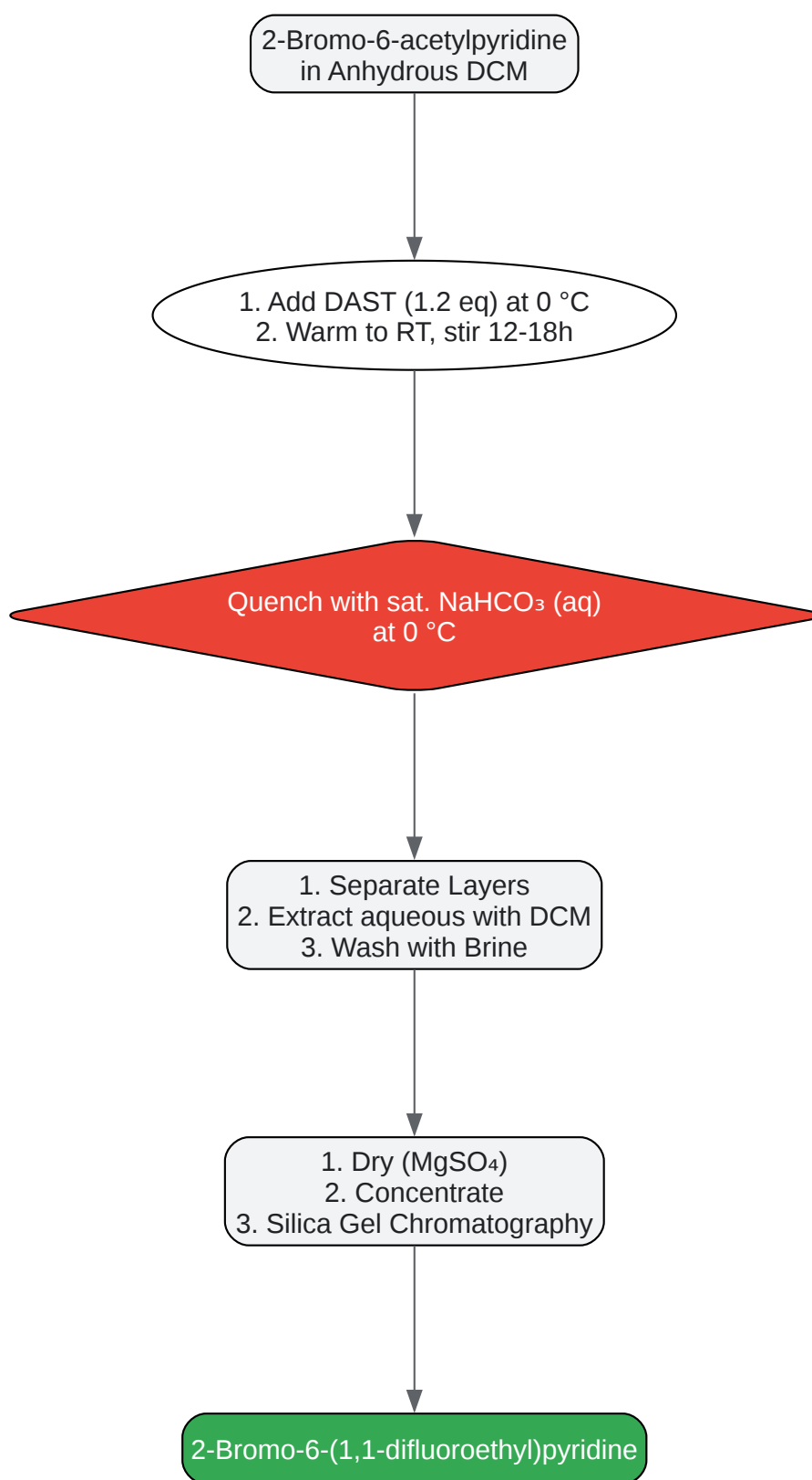
Procedure:

- **Reaction Setup:** In a fume hood, add 2-bromo-6-acetylpyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the initial reaction with DAST and minimize potential degradation.
- **Reagent Addition:** Slowly add DAST (1.2 eq) dropwise to the stirred solution over 20-30 minutes via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous NaHCO_3 solution. Caution: Gas

evolution (SO_2) will occur. Continue the addition until the effervescence ceases.

- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
- **Washing:** Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity is chosen to effectively separate the slightly more polar product from non-polar byproducts and any remaining starting material.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield **2-Bromo-6-(1,1-difluoroethyl)pyridine** as a clear oil or low-melting solid.

Synthetic Workflow Diagram



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Caption: Workflow for the deoxofluorination synthesis.

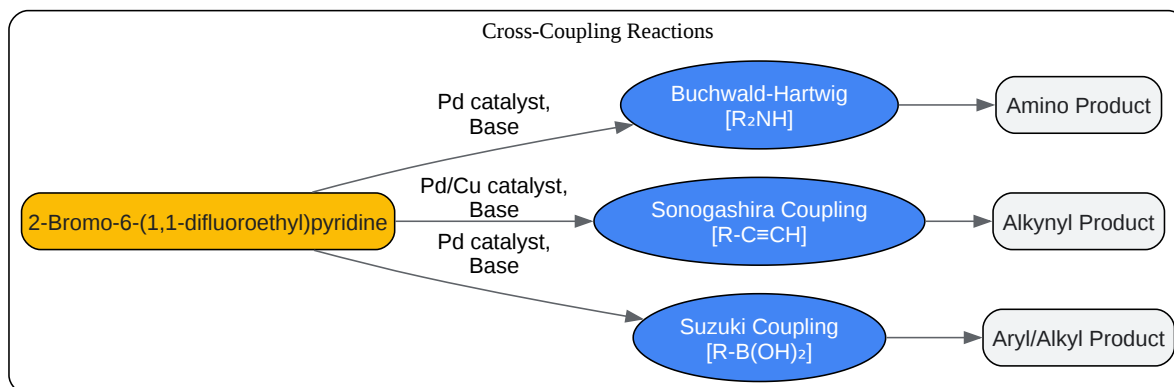
Reactivity and Applications in Synthetic Chemistry

The primary value of **2-Bromo-6-(1,1-difluoroethyl)pyridine** lies in its capacity for facile diversification. The C-Br bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in drug discovery.

- **Suzuki Coupling:** Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a robust and widely used method for building molecular complexity.
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable linkers and pharmacophores.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, providing access to a wide array of substituted anilines and related structures.
- **Stille Coupling:** Reaction with organostannanes, offering another route to C-C bond formation with different substrate compatibility compared to Suzuki coupling.

Causality of Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the substituents, makes the 2-position susceptible to oxidative addition into the C-Br bond by a Pd(0) catalyst, which is the crucial initiating step for these cross-coupling cycles.

Cross-Coupling Diversification Diagram



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Caption: Key cross-coupling reactions for diversification.

Characterization and Analytical Protocols

Rigorous characterization is essential to confirm the identity and purity of the synthesized material.

- NMR Spectroscopy:
 - ^1H NMR: The spectrum will show three distinct aromatic protons in the pyridine region with characteristic coupling patterns. A quartet will be observed for the methyl protons ($-\text{CH}_3$) due to coupling with the two fluorine atoms.
 - ^{13}C NMR: The spectrum will display seven carbon signals. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
 - ^{19}F NMR: This is a definitive technique. A single resonance (quartet, due to coupling with the methyl protons) is expected, confirming the presence of the $-\text{CF}_2-$ group.

- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS will show a molecular ion (M^+) peak. Critically, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and $M+2$) will be observed, confirming the presence of a single bromine atom.
- Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. A single major peak indicates high purity.

Safety, Handling, and Storage

As with all laboratory chemicals, **2-Bromo-6-(1,1-difluoroethyl)pyridine** should be handled with appropriate care. While specific toxicity data for this compound is not widely available, data from structurally related compounds like 2-bromopyridine provide a basis for safe handling procedures.^{[8][9][10]}

Hazard Category	Precautionary Action	Source(s)
Contact Hazards	Causes skin and serious eye irritation. Harmful if swallowed or inhaled.[8]	[8]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8] Handle only in a chemical fume hood.[9]	[8][9]
Handling	Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling. Use non-sparking tools.[8]	[8][9][10]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]	[8][9]
Spill & Disposal	Absorb spills with inert material (e.g., vermiculite, sand).[10] Dispose of contents/container to an approved waste disposal plant.[11]	[10][11]

Conclusion

2-Bromo-6-(1,1-difluoroethyl)pyridine is more than a simple chemical; it is a strategically designed building block that addresses several key challenges in modern drug discovery. It provides a robust, privileged core that can be extensively and predictably functionalized via its bromo-handle. The inclusion of the 1,1-difluoroethyl group offers a proven method for enhancing the metabolic stability and modulating the physicochemical properties of lead

compounds. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and deploy this valuable intermediate in the pursuit of novel therapeutics.

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